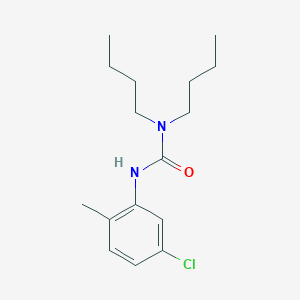

Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)-

Description

Properties

CAS No. |

86781-58-0 |

|---|---|

Molecular Formula |

C16H25ClN2O |

Molecular Weight |

296.83 g/mol |

IUPAC Name |

1,1-dibutyl-3-(5-chloro-2-methylphenyl)urea |

InChI |

InChI=1S/C16H25ClN2O/c1-4-6-10-19(11-7-5-2)16(20)18-15-12-14(17)9-8-13(15)3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20) |

InChI Key |

XIAPXMNZZWNYJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- typically involves the reaction of 5-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the chloromethylphenyl group, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted urea compounds with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- exhibits promising antimicrobial and anticancer properties. Its interactions at the molecular level may involve binding to specific enzymes or receptors, potentially modulating their activity to achieve therapeutic effects.

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally related to Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- can exhibit antibacterial effects against various pathogens such as Escherichia coli and Staphylococcus aureus. The unique arrangement of chlorine and methyl groups on the phenyl ring enhances its reactivity compared to other similar compounds.

Anticancer Research

The compound's potential in anticancer research is being explored through its ability to inhibit specific signaling pathways involved in cancer progression. Ongoing studies aim to elucidate its mechanisms of action and identify specific targets within cancer cells, which could lead to the development of novel therapeutic agents .

Case Studies

- Inhibition of Enzyme Activity : Studies have focused on how Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- affects enzyme activity. For instance, its interactions with kinases have been investigated to understand its role in modulating cellular signaling pathways relevant to cancer treatment .

- Drug Development : The compound is part of broader research into urea derivatives that have shown efficacy in drug discovery. Urea-based compounds are increasingly recognized for their role in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets .

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name : Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)-

- CAS No.: 86781-58-0

- Molecular Formula : C₁₆H₂₅ClN₂O

- Molecular Weight : 296.84 g/mol

- Structure : Features a urea core (NH₂CONH₂) substituted with two butyl groups on one nitrogen and a 5-chloro-2-methylphenyl group on the adjacent nitrogen .

Comparison with Structurally Similar Urea Derivatives

Substituent Variation in Phenylurea Derivatives

The compound belongs to the phenylurea class, characterized by aryl-substituted urea groups. Key structural analogs include:

Key Observations :

- Aromatic Substitution: The 5-chloro-2-methylphenyl group introduces steric hindrance and electron-withdrawing effects, which may influence reactivity and binding interactions compared to simpler phenyl groups .

Thiourea Analogs

Thioureas (sulfur analogs of urea) with similar substitution patterns exhibit distinct metabolic and toxicological profiles:

Implications :

Industrial vs. Agrochemical Ureas

The target compound differs from agrochemical ureas in key aspects:

| Feature | Target Compound | Agrochemical Ureas (e.g., Fluometuron) |

|---|---|---|

| Alkyl Substituents | Dibutyl groups | Dimethyl or smaller alkyl groups |

| Aromatic Ring | Chloro and methyl substituents | Trifluoromethyl, isopropyl, or unsubstituted |

| Application | Industrial use | Herbicidal activity |

| Metabolism | No data | Well-characterized detoxification pathways |

Structural-Activity Relationship :

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- is a notable example, exhibiting various pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against different biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a urea functional group with dibutyl and 5-chloro-2-methylphenyl substituents. The presence of chlorine and methyl groups on the phenyl ring is believed to enhance its biological activity through electronic and steric effects.

Biological Activity Overview

-

Urease Inhibition

- The compound has been evaluated for its urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes.

- In a study comparing various urea derivatives, compounds similar to N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- exhibited potent urease inhibition, with IC50 values significantly lower than standard inhibitors like thiourea. For instance, certain derivatives showed IC50 values as low as compared to for thiourea .

-

Anticancer Activity

- Urea derivatives have also been assessed for their antiproliferative effects against various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines.

- The structure-activity relationship indicates that modifications to the urea moiety can enhance antiproliferative activity. For example, substituents at specific positions on the phenyl ring were shown to improve efficacy against cancer cells .

-

Antimicrobial Properties

- Preliminary evaluations suggest that the compound may possess antimicrobial activity against a range of pathogenic bacteria. Studies indicate that urea derivatives can exhibit minimum inhibitory concentrations (MIC) in the range of against strains such as Staphylococcus aureus and Streptococcus pyogenes .

Structure-Activity Relationship (SAR)

The biological activity of Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Chlorine group | Enhances potency through electronic effects |

| Methyl group | Increases lipophilicity and cellular uptake |

| Dibutyl groups | Contributes to hydrophobic interactions |

Research indicates that the incorporation of specific functional groups can lead to improved binding affinity to biological targets, enhancing both urease inhibition and anticancer activity .

Case Studies

- Urease Inhibition Study

- Anticancer Efficacy Assessment

Q & A

Q. How to design a stability study under physiological conditions for drug delivery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.